

experimental procedure for 6-Chloro-triazolo[4,3-b]pyridazine reactions

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Compound of Interest

Compound Name: 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine

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An overview of the experimental procedures for reactions involving 6-Chloro-[1]triazolo[4,3-b]pyridazine, a versatile heterocyclic scaffold significant in medicinal chemistry and drug development. This document provides detailed protocols for its synthesis and subsequent functionalization through key reactions like nucleophilic substitution and palladium-catalyzed cross-coupling.

Synthesis of 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine

The primary route for synthesizing the 6-Chloro-[1]triazolo[4,3-b]pyridazine core involves a two-step process starting from 3,6-dichloropyridazine. The initial step is a nucleophilic substitution with hydrazine hydrate to form 6-chloro-3-hydrazinopyridazine, which is then cyclized. A common method for cyclization is the reaction with an orthoester or through oxidative cyclization of a hydrazone intermediate.^{[2][3]}

Protocol 1: Two-Step Synthesis from 3,6-Dichloropyridazine

This protocol outlines the synthesis via a hydrazone intermediate followed by oxidative cyclization using iodobenzene diacetate (IBD).^{[2][3]}

Step 1: Synthesis of 6-Chloro-3-hydrazinopyridazine (2)

- Reflux a mixture of 3,6-dichloropyridazine (1 equiv.) with hydrazine hydrate (1 equiv.) in tert-butyl alcohol.
- Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically around 4 hours).
- Upon completion, cool the reaction mixture and isolate the product, 6-chloro-3-hydrazinopyridazine (2).

Step 2: Synthesis of 6-Chloro-[1]triazolo[4,3-b]pyridazine Derivatives (4)

- Homogenize 6-chloro-3-hydrazinopyridazine (2) (1 equiv.) with an appropriate aldehyde (1 equiv.) in a mortar and pestle at room temperature.
- Monitor the formation of the hydrazone intermediate (3) by TLC (typically complete within 20 minutes).[2]
- Add iodobenzene diacetate (IBD) (1.1 equiv.) in situ to the reaction mixture.
- Continue grinding for approximately 1 hour until the oxidative cyclization is complete, as indicated by TLC.[2]
- Purify the resulting 6-chloro-3-substituted-[1]triazolo[4,3-b]pyridazine (4) using an appropriate method, such as column chromatography.

Key Reactions and Protocols

The chlorine atom at the C6 position is a versatile handle for introducing molecular diversity through various reactions.

Nucleophilic Aromatic Substitution (S_NAr)

The electron-deficient nature of the pyridazine ring facilitates the displacement of the 6-chloro substituent by a range of nucleophiles. A key transformation is the reaction with hydrazine, which forms a crucial intermediate for further derivatization.[4][5]

Protocol 2: Synthesis of 6-Hydrazinyl-3-aryl-[1][2][3]triazolo[4,3-b]pyridazine

This protocol describes the substitution of the chlorine atom with hydrazine hydrate.

- Dissolve the starting material, 6-chloro-3-aryl-[1]triazolo[4,3-b]pyridazine (1 equiv.), in a suitable solvent such as ethanol.
- Add hydrazine hydrate (excess, e.g., 10 equiv.).
- Heat the reaction mixture under reflux for several hours (e.g., 6 hours), monitoring progress by TLC.^[4]
- After completion, cool the mixture to room temperature.
- Pour the reaction mixture into ice-cold water to precipitate the product.
- Filter the solid, wash with water, and dry to obtain the 6-hydrazinyl derivative.
- Recrystallize from a suitable solvent (e.g., ethanol) for further purification.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the C6 position.

A. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction enables the formation of a C-C bond by coupling the 6-chloro-triazolopyridazine with an aryl or heteroaryl boronic acid. This method is widely used to synthesize 6-aryl derivatives.^{[6][7][8]}

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling

- To a reaction vessel, add 6-Chloro-[1]triazolo[4,3-b]pyridazine (1 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base, typically aqueous 2 M Na₂CO₃.^[6]

- Add a solvent system, for example, a mixture of DME and ethanol.^[6]
- Purge the mixture with an inert gas (e.g., nitrogen or argon).
- Heat the reaction mixture at a suitable temperature (e.g., 80 °C or under microwave irradiation at 135-140 °C) until TLC or LC-MS indicates the consumption of the starting material.^{[6][7]}
- Cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., chloroform or ethyl acetate).
- Dry the combined organic layers over anhydrous sulfate (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, allowing for the synthesis of a wide array of 6-amino-triazolopyridazine derivatives from primary or secondary amines.^{[9][10][11]}

Protocol 4: General Procedure for Buchwald-Hartwig Amination

- In a glovebox or under an inert atmosphere, combine 6-Chloro-^[1]triazolo[4,3-b]pyridazine (1 equiv.), the desired primary or secondary amine (1.2-1.5 equiv.), a palladium pre-catalyst, a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃).^{[10][12]}
- Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
- Seal the reaction vessel and heat to the required temperature (typically 80-110 °C) with stirring.
- Monitor the reaction's progress by TLC or LC-MS.

- Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
- Dry the organic phase, concentrate, and purify the residue by flash column chromatography to yield the desired 6-amino product.

Data Presentation

The following tables summarize representative reaction conditions and yields for the synthesis and functionalization of the triazolo[4,3-b]pyridazine core.

Table 1: Synthesis of Substituted 6-Chloro-[1]triazolo[4,3-b]pyridazines

Starting Materials	Reagents & Conditions	Product	Yield (%)	Reference
3,6-Dichloropyridazine, 5-(3-methylphenyl)tetrazole	Pyridine, Toluene, Reflux, 5h	6-Chloro-3-(3-methylphenyl)-[1]triazolo[4,3-b]pyridazine	Not specified	[13]

| 6-Chloropyridazin-3-yl hydrazones | Iodobenzene diacetate (IBD), Grinding, RT | 6-Chloro-3-substituted-[1]triazolo[4,3-b]pyridazines | Good to excellent |[2][3] |

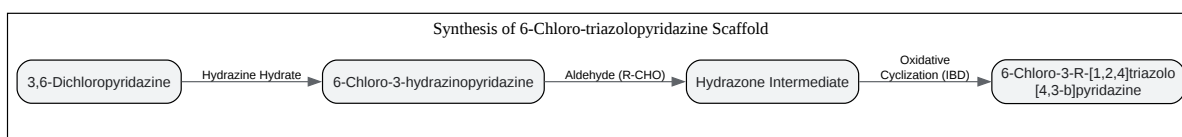
Table 2: Suzuki-Miyaura Cross-Coupling of Halogenated Pyridazines

Substrate	Boronic Acid	Catalyst/Base/Solvent	Conditions	Yield (%)	Reference
3-Bromo-6-(thiophen-2-yl)pyridazine	Various (hetero)aryl	Pd(PPh ₃) ₄ / Na ₂ CO ₃ / DME, EtOH	80 °C, 48h	14-28	[6]

| 6-Chloro-5-dialkylaminopyridazinone | Various aryl | Pd-SPhos / Base | Microwave, 135-140 °C, 30 min | Moderate to good |[7] |

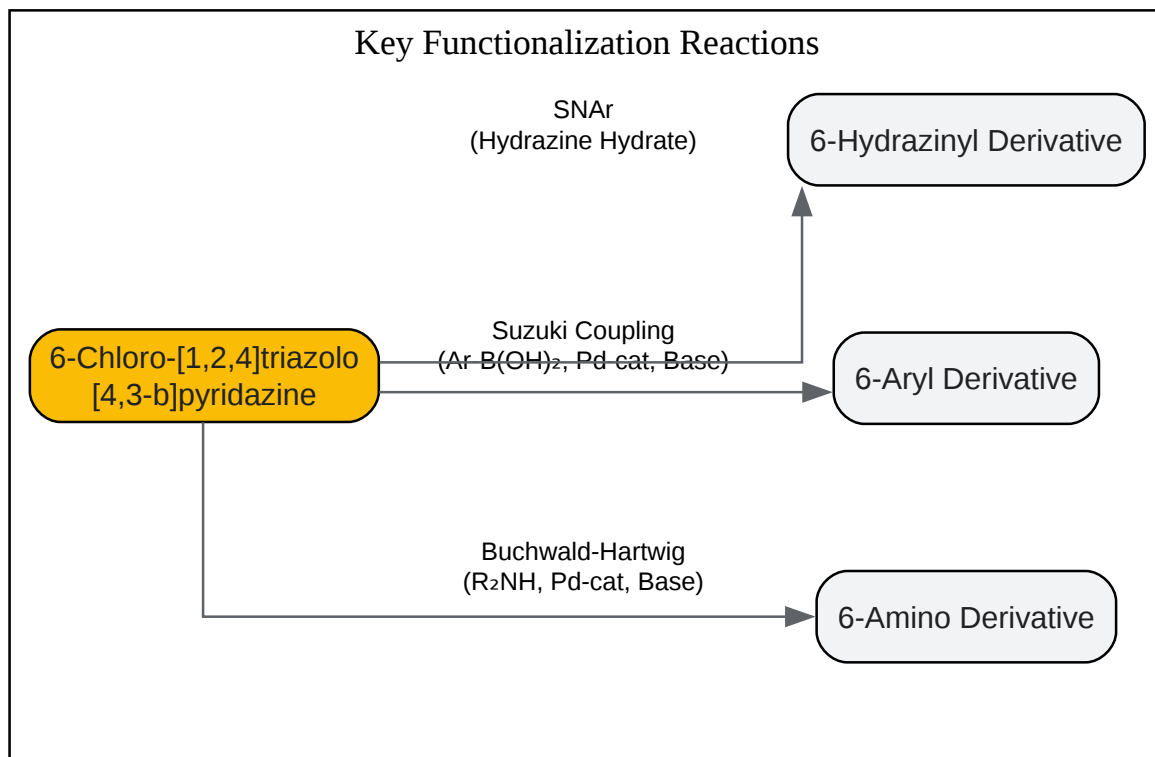
Visualizations

Diagrams created using Graphviz to illustrate key experimental workflows.

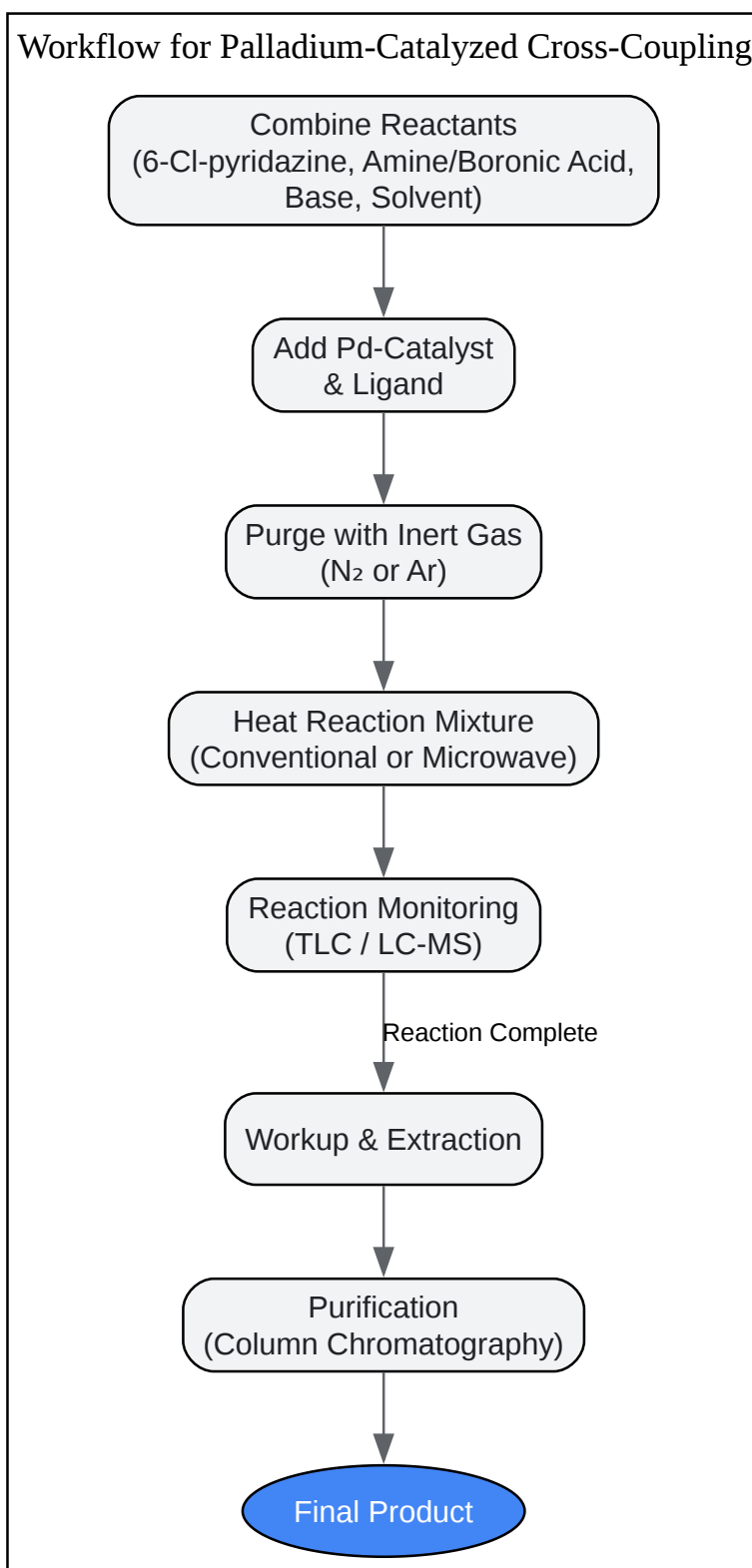


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Caption: Workflow for the synthesis of the 6-Chloro-triazolopyridazine scaffold.



Workflow for Palladium-Catalyzed Cross-Coupling

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